molecular formula C22H27FN4O3 B045467 Sunitinib N-oxide CAS No. 356068-99-0

Sunitinib N-oxide

Cat. No.: B045467
CAS No.: 356068-99-0
M. Wt: 414.5 g/mol
InChI Key: DNCVCKYIYMUMFC-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sunitinib N-oxide is a metabolite and photodegradation product of sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI) approved for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST) . Structurally, it retains the core scaffold of sunitinib but features an oxidized pyrrole nitrogen, altering its physicochemical and pharmacological properties. This compound is formed via hepatic CYP3A4-mediated metabolism and photochemical degradation . Unlike the parent drug and its active metabolite N-desethyl sunitinib, this compound exhibits significantly lower cytotoxic activity (IC₅₀ = 121.9 µmol/L vs. 8.6 µmol/L for sunitinib in HEK 293 cells) . Its clinical relevance is linked to adverse drug reactions (ADRs), particularly hand-foot skin reaction (HFSR), though its exact role remains under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sunitinib N-oxide involves the oxidation of sunitinib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like methanol or dichloromethane and is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of the oxidizing agent, reaction time, and temperature. The process may also involve purification steps like crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Sunitinib N-oxide primarily undergoes reduction and substitution reactions. It can be reduced back to sunitinib under specific conditions or can participate in substitution reactions where the N-oxide group is replaced by other functional groups .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties and Mechanism of Action

Sunitinib, through its active metabolite SNO, exhibits potent inhibition of several receptor tyrosine kinases (RTKs), including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)
  • Platelet-Derived Growth Factor Receptors (PDGFRs)
  • Stem Cell Factor Receptor (c-KIT)
  • FMS-like Tyrosine Kinase 3 (FLT3)

These interactions are crucial for its antitumor and antiangiogenic activities, making it effective in inhibiting tumor growth and metastasis .

Analytical Methods for Quantification

Recent advancements have focused on developing reliable methods for quantifying Sunitinib N-oxide in biological samples. Notable techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • High-Performance Liquid Chromatography (HPLC)

These methods enable precise measurement of SNO levels in human serum and other biological fluids, essential for pharmacokinetic studies and therapeutic monitoring .

Cancer Treatment

This compound plays a role in the pharmacological effects of sunitinib, contributing to its efficacy in treating advanced renal cell carcinoma and gastrointestinal stromal tumors. Clinical trials have demonstrated that patients receiving sunitinib exhibit improved progression-free survival compared to traditional therapies .

Biomarker Potential

Emerging research suggests that the levels of this compound may serve as a biomarker for treatment efficacy. For instance, hypertension induced by sunitinib treatment has been correlated with improved clinical outcomes, indicating that monitoring SNO levels could provide insights into therapeutic responses .

Quantitative Analysis in Clinical Settings

A study developed a quantitative method for measuring this compound using supported liquid extraction techniques combined with LC-MS/MS. This method demonstrated high sensitivity and specificity, allowing for effective monitoring of SNO levels in patients undergoing sunitinib therapy .

Photodegradation Studies

Research has explored the photodegradation of sunitinib into this compound under various environmental conditions. Understanding this process is crucial for ensuring drug stability and efficacy during storage and administration .

Summary of Findings

The applications of this compound extend beyond its role as a metabolite of sunitinib; it is integral to understanding the drug's pharmacodynamics, therapeutic monitoring, and potential as a biomarker for treatment efficacy. The following table summarizes key findings related to SNO's applications:

Application AreaDescription
Pharmacological PropertiesInhibits multiple RTKs critical for tumor growth and angiogenesis
Analytical TechniquesLC-MS/MS and HPLC methods developed for quantifying SNO in biological samples
Clinical RelevanceAssociated with improved outcomes in cancer therapy; potential biomarker for treatment efficacy
Stability StudiesInvestigated photodegradation pathways affecting drug formulation and delivery

Mechanism of Action

Sunitinib N-oxide exerts its effects by inhibiting multiple receptor tyrosine kinases, similar to sunitinib. These include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT receptors. The inhibition of these receptors disrupts cellular signaling pathways involved in tumor growth and angiogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Desethyl Sunitinib (SU12662)

Parameter Sunitinib N-Oxide N-Desethyl Sunitinib
Cytotoxic Activity IC₅₀ = 121.9 µmol/L IC₅₀ = 11.6 µmol/L
Metabolic Pathway CYP3A4 oxidation CYP3A4 N-deethylation
Pharmacological Role Weak cytotoxicity; HFSR link Active metabolite; efficacy/toxicity contributor
Analytical Challenges Requires LC-MS/MS due to co-elution with sunitinib in LC-UV Similarly requires LC-MS/MS

Key Findings :

  • N-desethyl sunitinib is a primary active metabolite across species, contributing to both therapeutic and toxic effects .

Sorafenib N-Oxide

Parameter This compound Sorafenib N-Oxide
Cytotoxic Activity Not established in vivo Not quantified in available studies
Metabolic Pathway CYP3A4 oxidation CYP3A4 oxidation
Pharmacokinetics Detected in human blood Increased brain AUC with paracetamol co-administration
Clinical Relevance HFSR association Enhanced brain penetration in diabetic models

Key Findings :

  • Both N-oxides require LC-MS/MS for accurate quantification due to structural similarities with parent drugs .
  • Sorafenib N-oxide’s brain uptake (Kp = 1.051) suggests a role in neurological toxicity, contrasting with this compound’s dermal toxicity .

AST-003 (Sunitinib Prodrug)

Parameter This compound AST-003
Cytotoxic Activity 121.9 µmol/L IC₅₀ similar to sunitinib
Stability Stable in blood Rapid hydrolysis in vivo
Toxicity Profile HFSR association Reduced tissue accumulation; lower toxicity
Design Strategy Natural metabolite Esterase-activated prodrug

Key Findings :

  • AST-003’s prodrug design reduces tissue retention, improving tolerability while maintaining efficacy .
  • This compound’s inherent stability complicates its role in toxicity management.

SU 11652 (Structural Analog)

Parameter This compound SU 11652
Target Profile VEGFR, PDGFR, KIT Overlapping kinase targets
Structural Features Oxidized pyrrole nitrogen Modified indole scaffold
Clinical Use Not therapeutic Preclinical candidate

Key Findings :

  • SU 11652 shares sunitinib’s kinase targets but lacks clinical approval, highlighting the importance of metabolic stability in drug design .

Analytical and Methodological Considerations

  • LC-MS/MS Necessity : this compound co-elutes with sunitinib in LC-UV, necessitating mass spectrometry for differentiation .
  • Quantification Limits : this compound’s blood concentration (~1/20th of sunitinib) demands sensitive methods (LLOQ = 0.5 ng/mL) .
  • Photodegradation : Both this compound and N-desethyl sunitinib form under light exposure, complicating pharmacokinetic analyses .

Biological Activity

Sunitinib N-oxide, a metabolite of the multi-targeted receptor tyrosine kinase inhibitor sunitinib, has garnered attention for its biological activities, particularly in cancer therapy and neuroprotection. This article discusses the compound's biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

Sunitinib is primarily used in the treatment of advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GISTs). Its efficacy is attributed to its ability to inhibit multiple receptor tyrosine kinases (RTKs), which play critical roles in tumor growth, progression, and angiogenesis. This compound is formed through metabolic processes and may exhibit distinct biological properties compared to its parent compound.

Inhibition of Nitric Oxide Synthase

Research indicates that this compound may exert neuroprotective effects by inhibiting nitric oxide synthase (NOS), particularly neuronal NOS (nNOS). A study demonstrated that sunitinib effectively reduced low-potassium-induced neuronal apoptosis in cerebellar granule neurons (CGNs) and MPP+-induced neuronal death in SH-SY5Y cells. The compound was shown to decrease nitric oxide levels, NOS activity, and nNOS expression, suggesting a mechanism where this compound mitigates neurotoxicity via NO modulation .

Vascular Effects and Hypertension

Sunitinib treatment is often associated with hypertension due to its inhibition of vascular endothelial growth factor (VEGF) signaling, leading to decreased production of nitric oxide in vascular endothelial cells. This hypertensive response has been correlated with improved clinical outcomes in patients with solid tumors . The relationship between sunitinib-induced hypertension and its therapeutic efficacy highlights the potential role of this compound in modulating vascular responses during treatment.

Efficacy in Cancer Treatment

This compound's role as an active metabolite has been investigated in various clinical settings. A review highlighted that first-line therapy with sunitinib resulted in a median progression-free survival (PFS) of 6.0 months and overall survival (OS) of 24.7 months in patients with metastatic RCC . The response rates varied, with a complete response observed in 1.8% of patients and partial responses in 30.9%. These findings underscore the importance of understanding the pharmacokinetics and biological activity of this compound for optimizing therapeutic strategies.

Case Studies

Several case studies have documented the adverse effects associated with sunitinib treatment, including hypertension and other side effects such as hand-foot syndrome and hypothyroidism. In one cohort study, the incidence of all-grade hypertension was reported at 30%, with grade 3-4 hypertension at 12% . Interestingly, the development of hypertension during treatment was associated with improved outcomes, suggesting that monitoring blood pressure could serve as a biomarker for therapeutic efficacy.

Data Table: Summary of Findings on this compound

StudyBiological ActivityKey Findings
NeuroprotectionInhibited nNOS activity; reduced NO levels; prevented neuronal apoptosis.
Vascular EffectsInduced hypertension linked to improved outcomes; decreased NO production.
Cancer EfficacyMedian PFS: 6.0 months; OS: 24.7 months; response rates varied significantly.
Adverse EffectsHypertension incidence: 30%; associated with better clinical outcomes.

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for confirming the structural identity and purity of Sunitinib N-oxide in synthesized batches?

Methodological Answer:

  • Chromatographic separation : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to resolve this compound from parent compounds and impurities like N-desethylsunitinib .
  • Mass spectrometry : Confirm molecular identity via LC-MS/MS, comparing observed molecular ions (e.g., m/z 414.473 for this compound) with theoretical values .
  • Nuclear magnetic resonance (NMR) : Assign peaks in ¹H/¹³C NMR spectra to distinguish oxidation sites (e.g., N-oxide moiety at δ ~3.5 ppm in ¹H NMR) .
  • Purity validation : Quantify impurities using calibrated reference standards, ensuring ≤0.15% for major analogs (e.g., formula 2–5 impurities) as per ICH guidelines .

Q. How can researchers optimize synthetic protocols to minimize this compound impurities during Sunitinib production?

Methodological Answer:

  • Oxidation control : Use selective oxidizing agents (e.g., meta-chloroperbenzoic acid) under inert atmospheres to limit over-oxidation byproducts .
  • Purification steps : Employ recrystallization in ethanol/water mixtures or silica gel chromatography to isolate this compound from unreacted Sunitinib and desethyl analogs .
  • Process monitoring : Implement in-line PAT (Process Analytical Technology) tools like FTIR to track reaction progress and impurity profiles in real time .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound’s blood-brain barrier (BBB) penetration and interaction with efflux transporters?

Methodological Answer:

  • In vitro BBB models : Use immortalized brain endothelial cell lines (e.g., hCMEC/D3) cultured in Transwell systems to measure permeability coefficients (Papp) and assess P-glycoprotein (P-gp) inhibition via co-administration of verapamil .
  • Animal studies : Administer this compound with/without P-gp modulators (e.g., paracetamol) in rodent models, followed by LC-MS/MS quantification in cerebrospinal fluid .
  • Mechanistic assays : Perform ATPase activity assays in P-gp membrane preparations to determine if this compound acts as a substrate or inhibitor .

Q. How can genome-wide CRISPR/Cas9 screens identify actionable targets to overcome Sunitinib resistance mediated by metabolic byproducts like this compound?

Methodological Answer:

  • Library design : Use a pooled CRISPR knockout library targeting ~20,000 genes in Sunitinib-resistant renal cell carcinoma (RCC) cell lines .
  • Resistance profiling : Treat cells with Sunitinib or its metabolites (e.g., this compound) and apply next-generation sequencing to identify enriched/depleted sgRNAs .
  • Validation : Confirm hits via siRNA knockdown or small-molecule inhibitors (e.g., lonafarnib for HRAS) in xenograft models, assessing tumor growth inhibition synergies with Sunitinib .

Q. How should researchers reconcile contradictory clinical data on this compound’s role in tumor progression across different cancer subtypes?

Methodological Answer:

  • Subgroup analysis : Stratify clinical trial data by molecular markers (e.g., MET status in RCC) to identify cohorts where this compound correlates with efficacy (HR=0.32 in MET-positive vs. 0.67 in MET-negative patients) .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma metabolite levels (via LC-MS/MS) with progression-free survival (PFS) to establish exposure-response relationships .
  • Meta-analysis : Pool data from phase 3 trials (e.g., NCT00098657) and observational studies, adjusting for covariates like prior therapies and biomarker status .

Q. What methodologies are recommended to assess this compound’s contribution to off-target toxicity in non-cancerous tissues?

Methodological Answer:

  • Tissue distribution studies : Use radiolabeled [¹⁴C]-Sunitinib N-oxide in rodents, followed by autoradiography and scintillation counting to quantify accumulation in organs (e.g., liver, kidneys) .
  • Transcriptomic profiling : Apply RNA-seq to primary hepatocytes treated with this compound, identifying dysregulated pathways (e.g., oxidative stress, apoptosis) .
  • Cardiotoxicity assays : Measure hERG channel inhibition in patch-clamp experiments and monitor troponin levels in preclinical serum samples .

Q. Key Considerations for Experimental Design

  • Reproducibility : Document synthesis and assay protocols in supplemental materials, including raw chromatograms, NMR spectra, and CRISPR screen datasets .
  • Ethical reporting : Disclose all data exclusions, sample size justifications, and conflicts of interest in methods sections .
  • Data contradictions : Address outliers via sensitivity analyses (e.g., bootstrapping PFS curves in clinical data) .

Properties

IUPAC Name

N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVCKYIYMUMFC-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356068-99-0
Record name Sunitinib N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUNITINIB N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.